molecular formula C10H11BrN2O2 B1411707 2-[(3-Bromo-5-methylphenyl)formamido]acetamide CAS No. 1870098-66-0

2-[(3-Bromo-5-methylphenyl)formamido]acetamide

Cat. No. B1411707
CAS RN: 1870098-66-0
M. Wt: 271.11 g/mol
InChI Key: FXSNBYHVSPDXQI-UHFFFAOYSA-N
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Description

“2-[(3-Bromo-5-methylphenyl)formamido]acetamide” is a chemical compound with the molecular formula C10H11BrN2O2 and a molecular weight of 271.11 g/mol. It’s offered by several chemical suppliers .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Phenothiazines : The compound is utilized in the synthesis of phenothiazines, which have a broad range of pharmacological activities including use as neuroleptics, diuretics, sedatives, antihistamines, and analgesics. These compounds also show significant effects against cancer (Sharma, Gupta, Gautam, & Gupta, 2002).

  • Formation of Hydroxyphenyl Ethanoic Acid Derivatives : A study on marine-derived fungus identified a metabolite structurally similar to 2-[(3-Bromo-5-methylphenyl)formamido]acetamide, showing significant radical scavenging activity (Xifeng, Se-kwon, Jung-Sook, Hong-Dae, & Byeng-Wha, 2006).

  • Conformational Analysis and Vibrational Spectroscopy : In a study related to paracetamol analogs, 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, a compound structurally similar to this compound, was investigated for its electronic properties and vibrational mode couplings (Viana, Quintero, Viana, & Moreno-Fuquen, 2017).

Pharmacological Applications

  • Antitumor Properties : Research on nicotinamide derivatives, structurally related to this compound, revealed some compounds with significant in vitro antitumor properties, particularly against human tumor cell lines including breast cancer (Girgis, Hosni, & Barsoum, 2006).

  • Antimicrobial and Hemolytic Activity : In a study, derivatives of this compound were synthesized and evaluated for their antimicrobial and hemolytic activities. Some derivatives showed significant activity against bacterial strains and fungal species (Gul et al., 2017).

  • Anticonvulsant Activities : Another study explored 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, compounds related to this compound, for their potential anticonvulsant activities, finding some promising results (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

properties

IUPAC Name

N-(2-amino-2-oxoethyl)-3-bromo-5-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c1-6-2-7(4-8(11)3-6)10(15)13-5-9(12)14/h2-4H,5H2,1H3,(H2,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSNBYHVSPDXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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